Tetramethyloxirane
Overview
Description
Tetramethyloxirane, also known as 2,3-dimethyl-2,3-epoxybutane, is an organic compound with the molecular formula C6H12O. It is a type of epoxide, characterized by a three-membered ring containing an oxygen atom. This compound is notable for its unique structure, which includes two methyl groups attached to each carbon atom in the oxirane ring. This compound is used in various chemical reactions and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethyloxirane can be synthesized through the epoxidation of 2,3-dimethyl-2-butene. This reaction typically involves the use of a peracid, such as meta-chloroperoxybenzoic acid, under controlled conditions to ensure the formation of the epoxide ring. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, this compound is produced by reacting 2,3-dimethylbutenes with oxygen or an oxygen-containing gas. This process may involve the presence of catalysts to enhance the reaction rate and yield. The reaction conditions are optimized to minimize the formation of by-products and ensure the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: Tetramethyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated products.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different functionalized compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols can react with this compound under basic or acidic conditions.
Major Products:
Oxidation: Diols or ketones.
Reduction: Alcohols or alkanes.
Substitution: Functionalized alcohols, amines, or thiols.
Scientific Research Applications
Tetramethyloxirane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the oxirane ring into complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential use in drug development and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of tetramethyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, where the epoxide ring acts as an electrophile, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile .
Comparison with Similar Compounds
Tetramethyloxirane can be compared with other epoxides, such as:
Ethylene oxide: A simpler epoxide with a two-carbon ring, used extensively in the production of ethylene glycol and as a sterilizing agent.
Propylene oxide: Another common epoxide with a three-carbon ring, used in the production of polyurethanes and as a fumigant.
Butylene oxide: Similar to this compound but with a four-carbon ring, used in the production of surfactants and as a solvent.
Uniqueness: this compound is unique due to its highly substituted structure, which imparts different reactivity and stability compared to simpler epoxides. The presence of four methyl groups makes it more sterically hindered, affecting its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
2,2,3,3-tetramethyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-5(2)6(3,4)7-5/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQIWVMFOAHDMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Record name | 2,3-EPOXY-2,3-DIMETHYLBUTANE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063692 | |
Record name | 2,3-Epoxy-2,3-dimethylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063692 | |
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Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,3-epoxy-2,3-dimethylbutane is a colorless liquid. (NTP, 1992) | |
Record name | 2,3-EPOXY-2,3-DIMETHYLBUTANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20339 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
194 to 201 °F at 745 mmHg (NTP, 1992) | |
Record name | 2,3-EPOXY-2,3-DIMETHYLBUTANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20339 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Soluble (NTP, 1992) | |
Record name | 2,3-EPOXY-2,3-DIMETHYLBUTANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20339 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
0.8156 at 61 °F (NTP, 1992) - Less dense than water; will float | |
Record name | 2,3-EPOXY-2,3-DIMETHYLBUTANE | |
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URL | https://cameochemicals.noaa.gov/chemical/20339 | |
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CAS No. |
5076-20-0 | |
Record name | 2,3-EPOXY-2,3-DIMETHYLBUTANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20339 | |
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Record name | 2,2,3,3-Tetramethyloxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5076-20-0 | |
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Record name | Oxirane, 2,2,3,3-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005076200 | |
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Record name | Tetramethyloxirane | |
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Record name | Oxirane, 2,2,3,3-tetramethyl- | |
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Record name | 2,3-Epoxy-2,3-dimethylbutane | |
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Record name | Tetramethyloxirane | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.442 | |
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Synthesis routes and methods
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